4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate
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Overview
Description
4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O4S. It is an intermediate used in various synthetic processes, particularly in the preparation of pyrazine compounds as phosphodiesterase 10 inhibitors .
Preparation Methods
The synthesis of 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate typically involves the reaction of 4-methoxy-1-cyclohexene with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Coupling Reactions: It is used in coupling reactions, such as the Heck reaction, where it reacts with alkenes in the presence of palladium catalysts.
Common reagents and conditions for these reactions include palladium complexes, phosphine ligands, and bases like pyridine. Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.
Scientific Research Applications
4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate primarily involves its role as an intermediate in chemical reactions. It acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethanesulfonate group is highly reactive, making it a valuable component in various synthetic pathways .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate include:
1-Cyclohexenyl Trifluoromethanesulfonate: This compound shares a similar structure but lacks the methoxy group, which can influence its reactivity and applications.
(4-Methoxy-1-cyclohexen-1-yl)(Trimethyl)Silane: This compound has a similar cyclohexenyl structure but with a trimethylsilyl group instead of the trifluoromethanesulfonate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and make it suitable for particular synthetic applications.
Properties
Molecular Formula |
C8H11F3O4S |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
(4-methoxycyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3 |
InChI Key |
SQXVHXHZNBAHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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